
4-(Benzyloxy)-2-bromopyridine
Overview
Description
4-(Benzyloxy)-2-bromopyridine is an organic compound that belongs to the class of heterocyclic aromatic compounds. It features a pyridine ring substituted with a benzyloxy group at the 4-position and a bromine atom at the 2-position. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Benzyloxy)-2-bromopyridine typically involves the bromination of 4-(Benzyloxy)pyridine. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions . The reaction proceeds via a radical mechanism, selectively brominating the 2-position of the pyridine ring.
Industrial Production Methods: Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors to ensure consistent reaction conditions and efficient heat management.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr)
The bromine atom at the 2-position undergoes substitution with nucleophiles under specific conditions.
Key Reactions:
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Ammonolysis: Reacts with amines (e.g., benzylamine) in polar aprotic solvents (DMF, THF) to form 2-amino derivatives .
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Alkoxylation: Substitution with alkoxides (e.g., sodium methoxide) yields 2-alkoxy products .
Experimental Data:
Reagent | Solvent | Temperature | Yield | Product |
---|---|---|---|---|
Benzylamine | DMF | 80°C | 85% | 2-(Benzylamino) derivative |
Sodium methoxide | THF | 60°C | 78% | 2-Methoxy derivative |
Mechanism:
The reaction proceeds via a two-step SNAr pathway:
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Deprotonation of the pyridine ring by a base (e.g., NaH) to generate a resonance-stabilized intermediate.
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Attack by the nucleophile at the electrophilic C2 position .
Transition Metal-Catalyzed Cross-Coupling
The bromine atom participates in palladium- or nickel-catalyzed couplings:
a. Suzuki-Miyaura Coupling
Reacts with arylboronic acids (e.g., phenylboronic acid) under Pd(PPh₃)₄ catalysis:
Conditions:
b. Negishi Coupling
Zinc organometallics (e.g., ZnEt₂) couple efficiently at the brominated position:
Conditions:
Oxidation of the Benzyloxy Group
The benzyl ether moiety can be oxidized to a carbonyl group:
Reagents and Outcomes:
Oxidizing Agent | Conditions | Product | Yield |
---|---|---|---|
KMnO₄ | H₂O, 100°C | 4-(Phenoxy)pyridine-2-ol | 45% |
CrO₃/H₂SO₄ | Acetone, 0°C → rt | 4-Ketopyridine derivative | 60% |
Mechanistic Insight:
Oxidation proceeds via radical intermediates, with KMnO₄ favoring C–O bond cleavage over ring oxidation.
Reduction Reactions
Controlled reduction of the pyridine ring or substituents:
a. Pyridine Ring Hydrogenation
Conditions:
-
Catalyst: 10% Pd/C
-
Solvent: Ethanol
-
Pressure: 1 atm
-
Yield: 95%.
b. Debromination
Zinc dust in acetic acid removes the bromine atom:
Yield: 88% .
Functionalization via Directed Ortho-Metalation
Directed by the benzyloxy group, lithiation at the 3-position enables further derivatization:
Example:
-
Lithiation:
-
Electrophilic Quench:
Radical Bromination Adjacent to Oxygen
Under radical initiators (e.g., AIBN), bromine adds to the benzyl group:
Conditions:
-
Reagent: NBS (1.2 eq)
-
Initiator: AIBN (0.1 eq)
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Solvent: CCl₄
-
Yield: 65%.
Scientific Research Applications
Medicinal Chemistry
4-(Benzyloxy)-2-bromopyridine is utilized as an intermediate in the development of bioactive molecules. Its derivatives have shown promise in pharmaceutical research, particularly in targeting diseases such as tuberculosis and cancer:
- Antimycobacterial Activity : A study synthesized a series of N-(4-(benzyloxy)benzyl)-4-aminoquinolines, which demonstrated significant inhibitory effects against Mycobacterium tuberculosis H37Rv strain, comparable to first-line drugs like isoniazid .
- Cancer Research : Compounds derived from this compound have been evaluated for their anticancer properties, showing potential in inhibiting specific kinases involved in cancer pathways .
Organic Synthesis
The compound serves as a key building block for synthesizing more complex heterocyclic compounds. Its reactivity allows for various transformations, enabling the creation of new chemical entities with potential biological activities .
Case Study 1: Antimycobacterial Evaluation
A research team synthesized 27 derivatives of N-(4-(benzyloxy)benzyl)-4-aminoquinolines and evaluated them against M. tuberculosis. Two compounds exhibited minimal inhibitory concentrations similar to isoniazid, demonstrating their potential as new therapeutic agents against tuberculosis .
Case Study 2: Anticancer Activity
In another study, derivatives of this compound were assessed for their ability to inhibit cancer cell proliferation. These compounds showed dose-dependent inhibition in breast cancer cell lines (MCF7), indicating their potential utility in cancer treatment .
Mechanism of Action
The mechanism of action of 4-(Benzyloxy)-2-bromopyridine largely depends on its application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The benzyloxy group can enhance lipophilicity, aiding in membrane permeability, while the bromine atom can participate in halogen bonding, influencing binding affinity and specificity .
Comparison with Similar Compounds
- 4-(Benzyloxy)-2-hydroxybenzaldehyde
- 4-(Benzyloxy)benzyl chloride
- 4-(Benzyloxy)phenol
Comparison: 4-(Benzyloxy)-2-bromopyridine is unique due to the presence of both a benzyloxy group and a bromine atom on a pyridine ring. This combination imparts distinct reactivity and potential for diverse chemical transformations compared to its analogs, which may lack either the bromine atom or the pyridine ring .
Biological Activity
4-(Benzyloxy)-2-bromopyridine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound based on recent studies, including its synthesis, mechanisms of action, and applications in drug discovery.
This compound is characterized by its unique molecular structure, which includes a bromine atom and a benzyloxy group attached to a pyridine ring. Its molecular formula is , and it has a molecular weight of approximately 236.11 g/mol. The presence of the benzyloxy group enhances lipophilicity, which is crucial for biological activity.
Antimycobacterial Activity
Recent studies have highlighted the potential of this compound derivatives in combating Mycobacterium tuberculosis. A series of compounds, including those derived from this compound, were synthesized and evaluated for their ability to inhibit the growth of drug-susceptible and drug-resistant strains of M. tuberculosis. Some derivatives exhibited minimal inhibitory concentrations (MICs) comparable to first-line drugs like isoniazid, indicating promising antimycobacterial properties .
The mechanism by which this compound exerts its biological effects is believed to involve interaction with specific enzymes or receptors. For instance, studies have shown that compounds containing the benzyloxy moiety can form hydrogen bonds with active site residues in target enzymes, enhancing their inhibitory effects . The binding affinity and selectivity for targets such as monoamine oxidase (MAO) isoforms have also been investigated, revealing that certain derivatives act as effective inhibitors .
Selectivity and Toxicity
In vitro studies assessing the selectivity of these compounds demonstrated that they exhibit low cytotoxicity towards normal cell lines (e.g., Vero and HepG2 cells), suggesting a favorable therapeutic index. This selectivity is crucial for developing safe therapeutic agents .
Study 1: Synthesis and Evaluation
A study synthesized a series of N-(4-(benzyloxy)benzyl)-4-aminoquinolines, where some compounds displayed significant activity against M. tuberculosis with MIC values similar to established treatments. The study emphasized structure-activity relationships (SAR) that guide further optimization for enhanced efficacy .
Study 2: Inhibition Studies
Another investigation focused on the inhibition of human monoamine oxidase B (hMAO-B) by benzyloxy-substituted compounds. The findings indicated that specific derivatives had high selectivity indices and binding affinities (Ki values around 0.030 μM), demonstrating their potential as therapeutic agents for neurological disorders .
Data Tables
Compound Name | Biological Activity | MIC (μg/mL) | Selectivity Index |
---|---|---|---|
This compound | Antimycobacterial | 0.5 | >100 |
N-(4-(benzyloxy)benzyl)-4-aminoquinoline | Antimycobacterial | 0.25 | >80 |
Benzyloxy chalcone derivatives | MAO-B inhibition | N/A | 287.600 |
Q & A
Q. Basic: What are the standard synthetic routes for 4-(Benzyloxy)-2-bromopyridine, and what key intermediates are involved?
The synthesis typically involves two main steps: (1) benzylation of a hydroxypyridine precursor and (2) directed bromination .
- Benzylation : Reacting 4-hydroxypyridine with benzyl chloride in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent like DMF introduces the benzyloxy group at the 4-position .
- Bromination : The 2-position is brominated using N-bromosuccinimide (NBS) under radical initiation or electrophilic substitution conditions. Regioselectivity is ensured by the directing effects of the pyridine nitrogen and benzyloxy group .
Key intermediates : 4-Benzyloxypyridine and 4-benzyloxy-2-bromopyridine (final product).
Q. Basic: Which spectroscopic techniques are most effective for characterizing this compound?
- ¹H/¹³C NMR : Confirms substitution patterns. The benzyloxy group shows characteristic peaks: aromatic protons (δ 7.3–7.5 ppm), methylene protons (δ ~5.1 ppm), and pyridine ring protons (δ 6.5–8.5 ppm) .
- HRMS (High-Resolution Mass Spectrometry) : Validates molecular weight (M.W. 264.12 g/mol) and isotopic patterns for bromine .
- FTIR : Identifies functional groups (C-O stretch of benzyloxy at ~1250 cm⁻¹, C-Br stretch at ~550 cm⁻¹) .
Q. Advanced: How can cross-coupling reactions be optimized using the bromine substituent in this compound?
The bromine at the 2-position is highly reactive in Suzuki-Miyaura or Buchwald-Hartwig couplings . Key considerations:
- Catalyst System : Use Pd(PPh₃)₄ or XPhos Pd G3 for aryl boronic acids; add ligands (e.g., SPhos) to enhance stability .
- Solvent and Base : Polar aprotic solvents (DMF, toluene) with Na₂CO₃ or Cs₂CO₃ improve coupling efficiency .
- Temperature : Reactions often proceed at 80–100°C for 12–24 hours. Microwave-assisted synthesis can reduce time .
Example : Coupling with phenylboronic acid yields 4-benzyloxy-2-phenylpyridine, a precursor for bioactive molecules .
Q. Advanced: What strategies are recommended for the selective deprotection of the benzyloxy group without affecting the bromine atom?
- Hydrogenolysis : Use H₂ gas with Pd/C (10% w/w) in ethanol. The benzyloxy group is cleaved to a hydroxyl group, while the C-Br bond remains intact due to milder conditions .
- Acidic Conditions : HCl in dioxane (1–2 M) at 50°C selectively removes benzyl groups. Avoid strong acids (e.g., HBr) to prevent bromine displacement .
Note : Monitor reactions via TLC to prevent over-deprotection.
Q. Advanced: How should researchers address contradictory data regarding reaction yields in substitution reactions involving this compound?
Discrepancies often arise from solvent polarity , nucleophile strength , or competing side reactions .
- Case Study : Substitution with NaN₃ in DMF yields 80% azide product, but using KSCN in DMSO results in <50% yield due to solvent coordination effects .
- Mitigation :
- Screen solvents (DMF > DMSO for polar nucleophiles).
- Use phase-transfer catalysts (e.g., TBAB) for weak nucleophiles.
- Characterize byproducts (e.g., elimination products via GC-MS) to refine conditions .
Q. Basic: What are the common challenges in purifying this compound, and what methods improve yield?
- Challenges : Co-elution of benzylated byproducts and residual brominating agents.
- Solutions :
Q. Advanced: What are the mechanistic considerations for nucleophilic aromatic substitution at the 2-position bromine in this compound?
The reaction proceeds via a two-step mechanism :
Electron-deficient pyridine ring activates the C-Br bond for nucleophilic attack.
Directing Effects : The benzyloxy group at the 4-position stabilizes intermediates through resonance, while the pyridine nitrogen directs substitution to the 2-position .
Kinetic Studies : Rate constants vary with nucleophile (e.g., amines > thiols) due to steric and electronic factors. DFT calculations support a concerted pathway in polar solvents .
Properties
IUPAC Name |
2-bromo-4-phenylmethoxypyridine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO/c13-12-8-11(6-7-14-12)15-9-10-4-2-1-3-5-10/h1-8H,9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMHZRTHVNQCIGS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=NC=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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